![molecular formula C15H16ClNO3 B3020471 2-Chloro-N-[furan-2-yl-(2-methoxyphenyl)methyl]propanamide CAS No. 2411290-86-1](/img/structure/B3020471.png)
2-Chloro-N-[furan-2-yl-(2-methoxyphenyl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[furan-2-yl-(2-methoxyphenyl)methyl]propanamide is an organic compound that features a chloro-substituted amide group attached to a furan ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[furan-2-yl-(2-methoxyphenyl)methyl]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the furan-2-yl and 2-methoxyphenyl intermediates.
Formation of the Amide Bond: The intermediates are then reacted with 2-chloropropanoyl chloride in the presence of a base such as triethylamine to form the amide bond.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[furan-2-yl-(2-methoxyphenyl)methyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The furan ring and methoxyphenyl group can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, can facilitate hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy-substituted derivatives.
Oxidation: Products include oxidized forms of the furan ring or methoxyphenyl group.
Reduction: Reduced forms of the furan ring or methoxyphenyl group.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N-[furan-2-yl-(2-methoxyphenyl)methyl]propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[furan-2-yl-(2-methoxyphenyl)methyl]propanamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the furan and methoxyphenyl groups can engage in various electronic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(furan-2-ylmethyl)-N-methylpropanamide: Similar structure but with a methyl group instead of the methoxyphenyl group.
2-Chloro-N,N-di-n-propylnicotinamide: Contains a nicotinamide moiety instead of the furan and methoxyphenyl groups.
1-Chloro-3-(furan-2-ylmethylamino)propan-2-one: Features a ketone group instead of the amide.
Uniqueness
2-Chloro-N-[furan-2-yl-(2-methoxyphenyl)methyl]propanamide is unique due to its combination of a chloro-substituted amide with both furan and methoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-chloro-N-[furan-2-yl-(2-methoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3/c1-10(16)15(18)17-14(13-8-5-9-20-13)11-6-3-4-7-12(11)19-2/h3-10,14H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBSIOWPGKIOLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1=CC=CC=C1OC)C2=CC=CO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
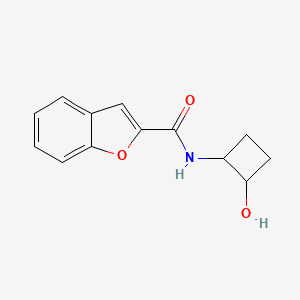
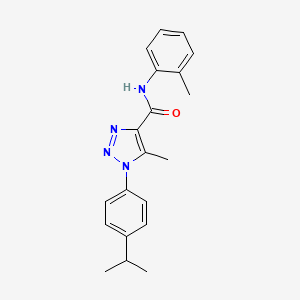
![2-(4-methylbenzyl)-7-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B3020391.png)
![6-(2-Chloro-propionyl)-2,4-dimethyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3020392.png)

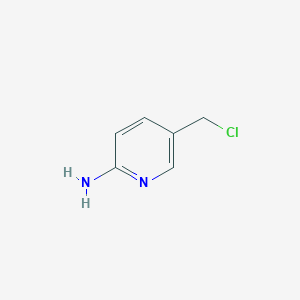
![{4-[(3-Bromobenzyl)amino]-6-chloroquinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B3020395.png)
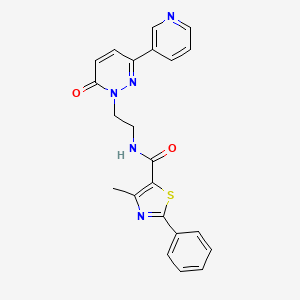
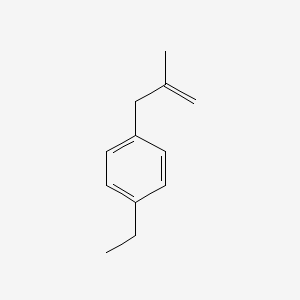
![Ethyl 4-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B3020402.png)

![Tert-butyl 4-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B3020405.png)
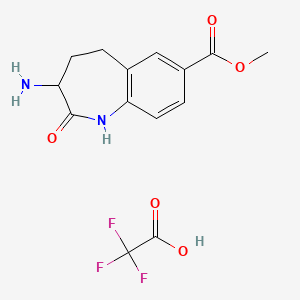
![1-({1-[2-(2-Fluorophenoxy)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B3020411.png)
